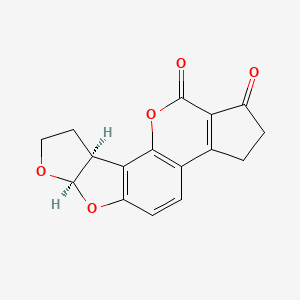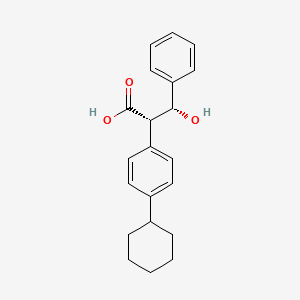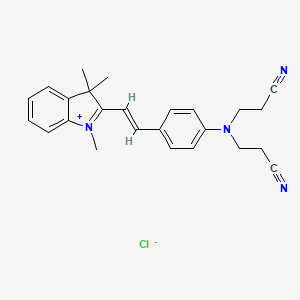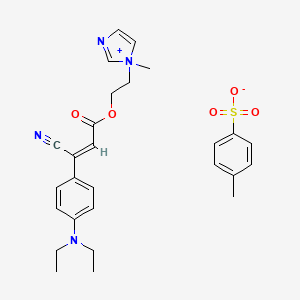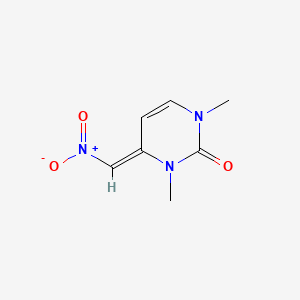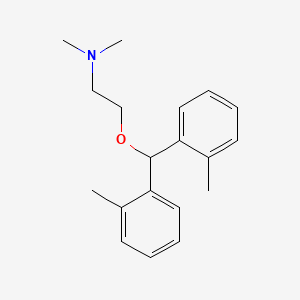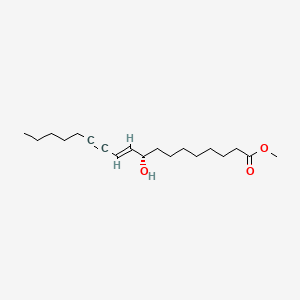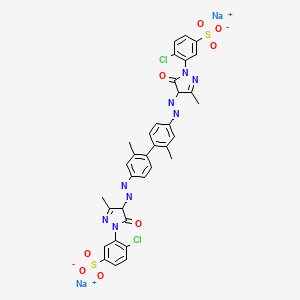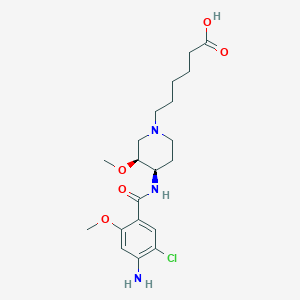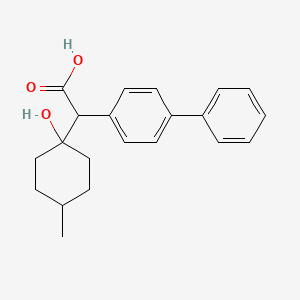
4XC2A2Npz2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4XC2A2Npz2 involves the combination of two potent dopamine transporter binding motifs attached to the tropane ring: the p-iodophenyl group at the 3β-position and a pyrrolidine carboxamide at 2β . The specific reaction conditions and steps for synthesizing this compound are detailed in various scientific publications, focusing on the precise control of temperature, pH, and the use of specific catalysts to achieve high yield and purity .
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles to those used in laboratory settings, with scaled-up processes to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4XC2A2Npz2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4XC2A2Npz2 is primarily used in scientific research to study the dopamine reuptake transporter due to its high selectivity for this target . Its applications include:
Wirkmechanismus
4XC2A2Npz2 exerts its effects by selectively binding to the dopamine transporter, inhibiting the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4XC2A2Npz2 include other phenyltropane analogues such as RTI-55 and RTI-160 . These compounds share structural similarities and also exhibit high selectivity for the dopamine transporter .
Uniqueness
What sets this compound apart from other similar compounds is its exceptionally high selectivity for the dopamine transporter, with selectivity ratios of 2600x and 4600x over norepinephrine and serotonin transporters, respectively . This makes it a particularly valuable tool for distinguishing between different neurotransmitter systems in research .
Eigenschaften
CAS-Nummer |
160948-17-4 |
|---|---|
Molekularformel |
C19H25IN2O |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
[(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H25IN2O/c1-21-15-8-9-17(21)18(19(23)22-10-2-3-11-22)16(12-15)13-4-6-14(20)7-5-13/h4-7,15-18H,2-3,8-12H2,1H3/t15-,16+,17+,18-/m0/s1 |
InChI-Schlüssel |
HPQILAIJSLHQQC-MLHJIOFPSA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


